REACTION_CXSMILES
|
Cl.[CH2:2]([CH:6]1[NH:10][C:9](=[O:11])[C:8]2([CH2:15][CH2:14][CH2:13][CH2:12]2)[NH:7]1)[CH2:3][CH2:4][CH3:5].Br[CH2:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]2[C:25]([C:30]#[N:31])=[CH:26][CH:27]=[CH:28][CH:29]=2)=[CH:20][CH:19]=1.C1(C)C=CC=CC=1.[OH-].[Na+]>[Cl-].C[N+](CCCC)(CCCC)CCCC.O>[CH2:2]([C:6]1[N:10]([CH2:17][C:18]2[CH:19]=[CH:20][C:21]([C:24]3[C:25]([C:30]#[N:31])=[CH:26][CH:27]=[CH:28][CH:29]=3)=[CH:22][CH:23]=2)[C:9](=[O:11])[C:8]2([CH2:15][CH2:14][CH2:13][CH2:12]2)[N:7]=1)[CH2:3][CH2:4][CH3:5] |f:0.1,4.5,6.7|
|
Name
|
2-butyl-1,3-diazaspiro [4.4]nonan-4-one, hydrochloride
|
Quantity
|
0.231 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CCC)C1NC2(C(N1)=O)CCCC2
|
Name
|
|
Quantity
|
0.272 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)C=1C(=CC=CC1)C#N
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was vigorously stirred at room temperature for 2.2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the two phases separated
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted twice with 2 mL of water
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Reaction Time |
2.2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=NC2(C(N1CC1=CC=C(C=C1)C=1C(=CC=CC1)C#N)=O)CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.33 g | |
YIELD: PERCENTYIELD | 85.7% | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |